molecular formula C19H17N3O3 B3014981 N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903236-51-0

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B3014981
CAS RN: 1903236-51-0
M. Wt: 335.363
InChI Key: ZYKWZQSARDONMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of isonicotinamide and has been synthesized using various methods.

Scientific Research Applications

Antagonistic Properties on TRPV1 Ion Channel

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is identified as a potent antagonist of the TRPV1 ion channel, demonstrating excellent potency across human, guinea pig, and rat TRPV1. This compound showcases a favorable in vitro DMPK profile and activity in an in vivo model of inflammatory pain, highlighting its therapeutic potential for managing pain through TRPV1 modulation (Westaway et al., 2006).

Selective Fluorescent Sensor for Metal Ions

The chemical serves as a selective fluorescent sensor for distinguishing cadmium from zinc ions, based on its unique sensing mechanisms. It exhibits high selectivity and sensitive fluorescence enhancement towards Cd(2+) ions in ethanol. This property allows for precise differentiation between Cd(2+) and Zn(2+) through distinct sensing mechanisms, demonstrating its application in environmental monitoring and analytical chemistry (Zhou et al., 2012).

Synthetic Intermediate for Heterocyclic Compounds

This compound is utilized in the synthesis of various heterocyclic structures, serving as a critical intermediate. The synthesis procedures demonstrate its versatility in creating complex molecular architectures, which can be applied in the development of pharmaceuticals and materials science (El’chaninov & Aleksandrov, 2017).

Cytotoxic Activity against Leukemia Cells

Research has shown that derivatives of N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide exhibit cytotoxic effects on murine leukemia WEHI-3 cells. The structure-activity relationships indicate that N-substituted benzyl derivatives have a stronger inhibitory activity against these leukemia cells, offering insights into the development of new anticancer agents (Huang et al., 2007).

Molecular Recognition by NMR and Fluorescence Spectroscopy

Optically pure derivatives of N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide have been employed as chiral solvating agents for molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy. This application underscores its utility in analytical and synthetic chemistry for the discrimination of isomers and quantitative determination (Khanvilkar & Bedekar, 2018).

properties

IUPAC Name

2-(oxolan-3-yloxy)-N-quinolin-8-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-19(22-16-5-1-3-13-4-2-8-21-18(13)16)14-6-9-20-17(11-14)25-15-7-10-24-12-15/h1-6,8-9,11,15H,7,10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKWZQSARDONMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

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